molecular formula C20H18BrN3O3S B2704017 methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251557-50-2

methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2704017
CAS No.: 1251557-50-2
M. Wt: 460.35
InChI Key: VLSJBPCAHHPMDK-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which combines a benzodiazepine core with a bromophenyl group and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

Mechanism of Action

The mechanism of action of this compound is likely related to its interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromophenyl group and thioether linkage may contribute to its unique binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to the presence of the bromophenyl group and thioether linkage, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural features could potentially enhance its binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

methyl 2-[4-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJBPCAHHPMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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